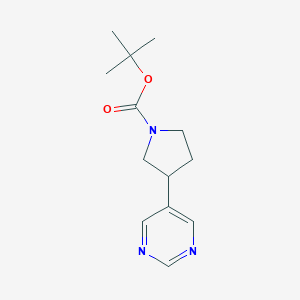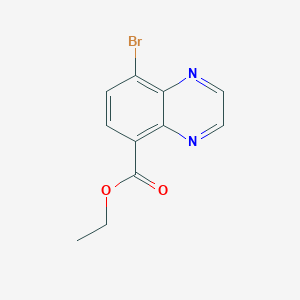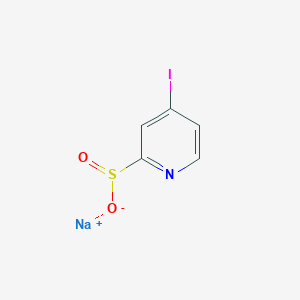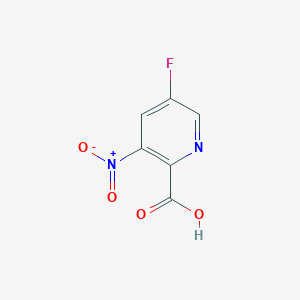
5-Fluoro-3-nitropicolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-3-nitropicolinic acid: is an organic compound with the molecular formula C₆H₃FN₂O₄ It is a derivative of picolinic acid, where the hydrogen atoms at positions 5 and 3 of the pyridine ring are replaced by a fluorine atom and a nitro group, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-nitropicolinic acid typically involves the nitration of 5-fluoropicolinic acid. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration. The reaction is followed by purification steps such as recrystallization to obtain the desired product with high purity .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Fluoro-3-nitropicolinic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, alkoxides, appropriate solvents (e.g., dimethylformamide).
Coupling Reactions: Palladium catalyst, boronic acid derivative, base (e.g., potassium carbonate), solvent (e.g., tetrahydrofuran).
Major Products Formed:
Reduction: 5-Fluoro-3-aminopicolinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling Reactions: Biaryl derivatives with extended conjugation.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Fluoro-3-nitropicolinic acid is used as a building block in organic synthesis. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of complex molecules.
Medicine: Research is ongoing to explore the compound’s potential as a precursor for pharmaceuticals. Its derivatives may exhibit biological activity, including anti-inflammatory and anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties, such as enhanced stability and reactivity.
Wirkmechanismus
The exact mechanism of action of 5-Fluoro-3-nitropicolinic acid and its derivatives is not well-documented. the presence of the nitro and fluorine groups suggests that the compound may interact with biological targets through electron-withdrawing effects, influencing molecular interactions and pathways. Further research is needed to elucidate the specific molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
5-Nitropicolinic acid: Similar structure but lacks the fluorine atom.
3-Nitropicolinic acid: Similar structure but lacks the fluorine atom at position 5. It is used in various chemical syntheses and studies.
5-Fluoropicolinic acid: Similar structure but lacks the nitro group. It is used in organic synthesis and as a precursor for other fluorinated compounds.
Uniqueness: 5-Fluoro-3-nitropicolinic acid is unique due to the presence of both the fluorine and nitro groups, which confer distinct chemical and physical properties
Eigenschaften
Molekularformel |
C6H3FN2O4 |
|---|---|
Molekulargewicht |
186.10 g/mol |
IUPAC-Name |
5-fluoro-3-nitropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3FN2O4/c7-3-1-4(9(12)13)5(6(10)11)8-2-3/h1-2H,(H,10,11) |
InChI-Schlüssel |
NNXHXFLXYPJKLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Furyl)-8-methoxyimidazo[1,2-a]pyridine](/img/no-structure.png)


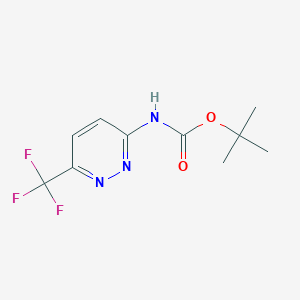
![7-Iodobenzo[b]thiophen-2-amine](/img/structure/B13670988.png)
![Ethyl pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13670999.png)
![3-Bromo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B13671000.png)
![tert-butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate](/img/structure/B13671007.png)
